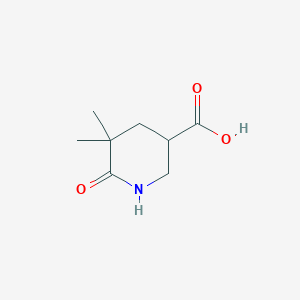

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 2344681-46-3 . It has a molecular weight of 171.2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, have shown both utility and challenge in biocatalysis. Their application as precursors for industrial chemicals via fermentation processes, utilizing engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, is well-documented. However, these compounds can inhibit microbial growth at concentrations below desired yields. Strategies to mitigate such inhibitory effects include metabolic engineering to enhance microbial tolerance, highlighting the dual role of carboxylic acids as valuable feedstocks and potential inhibitors in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Organic Synthesis and Biomass Conversion

The transformation of biomass into valuable chemicals has garnered attention, with 5-Hydroxymethylfurfural (HMF) and its derivatives, like this compound, playing a key role. These compounds serve as platform chemicals for synthesizing fine chemicals, materials, and biofuels. The ability to convert carbohydrates and lignocellulose into such derivatives marks a sustainable approach to chemical production, emphasizing the importance of renewable resources in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Pharmacological Properties

Carboxylic acid derivatives exhibit a range of biological and pharmacological activities. For instance, chlorogenic acid, a phenolic compound related to the carboxylic acid family, has demonstrated antioxidant, antibacterial, cardioprotective, and anti-inflammatory properties. Such findings underscore the potential of carboxylic acids and their derivatives in developing new therapeutic agents and dietary supplements (Naveed et al., 2018).

Material Science and Polymer Production

Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production. Biotechnological routes for producing MDCAs from renewable sources, like biomass, have become increasingly relevant. These acids, including derivatives and related compounds like this compound, are pivotal for creating sustainable materials for various industries, including textiles and plastics (Li et al., 2020).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The separation and purification of carboxylic acids from aqueous streams, critical for bio-based plastic production, have revitalized research in liquid-liquid extraction (LLX) technologies. Developments in solvents, such as ionic liquids and composite solvents, have improved the efficiency of carboxylic acid recovery, highlighting the intersection of chemical engineering and sustainability (Sprakel & Schuur, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

5,5-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWKYDVJXGWZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)

![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)

![2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone](/img/structure/B2558018.png)

![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)